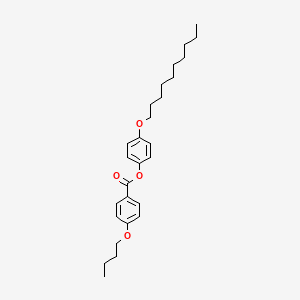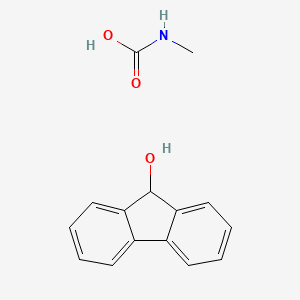
9H-fluoren-9-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ol: It is a white-cream colored solid at room temperature and is practically insoluble in water . Methylcarbamic acid is a compound that contains a carbamate group, which is a functional group derived from carbamic acid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation: One common method to synthesize 9H-fluoren-9-ol involves the hydrogenation of fluorene.
Industrial Production Methods: Industrial production of 9H-fluoren-9-ol often involves large-scale hydrogenation processes using catalysts like palladium or platinum to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: 9H-fluoren-9-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Fluorenone: Formed by oxidation of 9H-fluoren-9-ol.
Various Derivatives: Formed by reduction and substitution reactions.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 9H-fluoren-9-ol is not well understood. its lipophilicity suggests that it may penetrate biological membranes more readily, potentially affecting various molecular targets and pathways . It has been shown to be a weak dopamine reuptake inhibitor, which may contribute to its biological effects .
Comparison with Similar Compounds
9H-carbazole: Another biarylic compound with versatile pharmacological applications.
Dibenzothiophene: Studied for its pharmaceutical applicability.
Uniqueness:
Properties
CAS No. |
61518-14-7 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
9H-fluoren-9-ol;methylcarbamic acid |
InChI |
InChI=1S/C13H10O.C2H5NO2/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-3-2(4)5/h1-8,13-14H;3H,1H3,(H,4,5) |
InChI Key |
JDFIAYRXLMVUFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


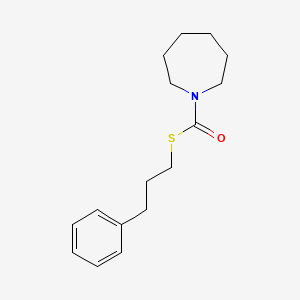

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
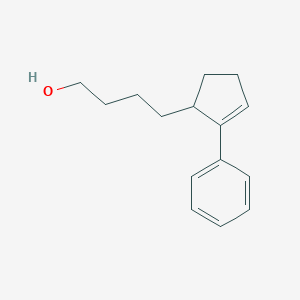
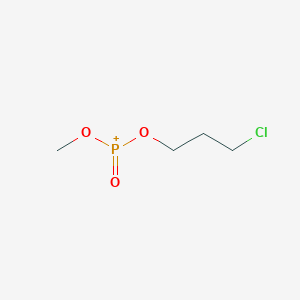
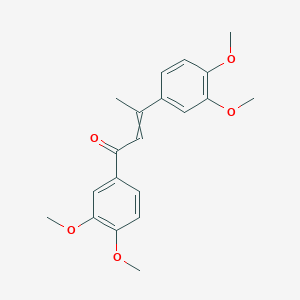
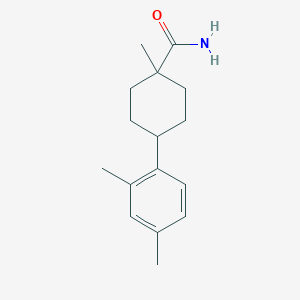
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
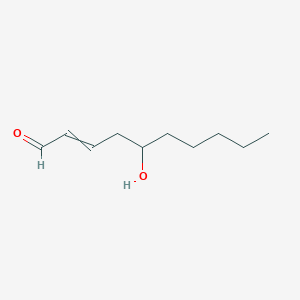
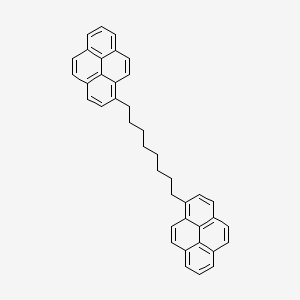
![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
